5'-Hydroxy Thalidomide
Overview
Description
5’-Hydroxy Thalidomide is a hydroxylated metabolite of thalidomide, a drug initially introduced as a sedative and later found to have teratogenic effects. Thalidomide and its metabolites, including 5’-Hydroxy Thalidomide, have been studied for their immunomodulatory and anti-angiogenic properties. The compound is of particular interest due to its role in the teratogenicity associated with thalidomide and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Hydroxy Thalidomide is synthesized through the hydroxylation of thalidomide. This process involves the action of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation at the 5’ position of the glutarimide moiety . The reaction typically occurs in the liver, where thalidomide is metabolized to form 5’-Hydroxy Thalidomide and other hydroxylated metabolites .
Industrial Production Methods: Industrial production of 5’-Hydroxy Thalidomide involves the use of human liver enzyme preparations to catalyze the hydroxylation of thalidomide. The process is optimized to ensure high yield and purity of the metabolite. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 5’-Hydroxy Thalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert 5’-Hydroxy Thalidomide back to thalidomide or other reduced forms.
Substitution: The hydroxyl group at the 5’ position can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed:
Oxidation: Further hydroxylated metabolites.
Reduction: Thalidomide and other reduced derivatives.
Substitution: Various substituted thalidomide derivatives
Scientific Research Applications
5’-Hydroxy Thalidomide has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism and biotransformation of thalidomide.
Biology: Investigated for its role in protein degradation via the cereblon (CRBN) ubiquitin ligase complex.
Mechanism of Action
5’-Hydroxy Thalidomide exerts its effects by binding to the cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, leading to the degradation of specific target proteins, such as promyelocytic leukemia zinc finger (PLZF) and SALL4 . The compound’s immunomodulatory and anti-angiogenic effects are mediated through the modulation of cytokine production and inhibition of angiogenesis .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects and immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer activities.
Pomalidomide: Another thalidomide derivative with potent anti-cancer effects
Uniqueness of 5’-Hydroxy Thalidomide: 5’-Hydroxy Thalidomide is unique due to its specific hydroxylation at the 5’ position, which confers distinct substrate specificities and biological activities compared to other thalidomide derivatives. Its role in protein degradation via the CRBN complex and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOWVWIVBSOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432240 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis,trans-5'-Hydroxythalidomide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
222991-42-6 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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